(E)-THZ1 (dihydrochloride), commonly referred to as THZ1, is a potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It has garnered attention in the field of cancer research due to its ability to selectively inhibit CDK7, which plays a critical role in transcription regulation and cell cycle progression. The compound demonstrates an IC50 value of 3.2 nM, indicating its high potency against CDK7, and it has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL) cells.
The synthesis of (E)-THZ1 involves several key steps that typically include the formation of the imidazo[1,2-c]pyrimidin-5(6H)-one core structure. Specific synthetic pathways may vary, but they generally involve:
The detailed synthetic route can be optimized based on the desired yield and purity of the final compound .
The molecular formula for (E)-THZ1 (dihydrochloride) is C_12H_13Cl_2N_4O, with a molecular weight of approximately 288.16 g/mol. The compound features an imidazo[1,2-c]pyrimidin-5(6H)-one scaffold that is crucial for its inhibitory activity against CDK7.
Key structural characteristics include:
(E)-THZ1 functions primarily through covalent modification of CDK7. The mechanism involves the following reactions:
These reactions have been extensively studied using various biochemical assays to confirm the specificity and potency of THZ1 against CDK7 .
The mechanism by which (E)-THZ1 exerts its effects involves several key processes:
(E)-THZ1 (dihydrochloride) exhibits several notable physical and chemical properties:
These properties make THZ1 suitable for various laboratory applications, including cell culture experiments and in vivo studies .
(E)-THZ1 has several significant applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5